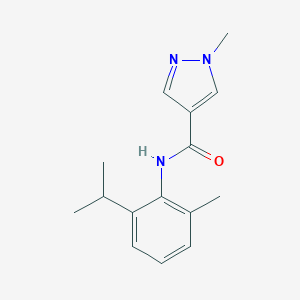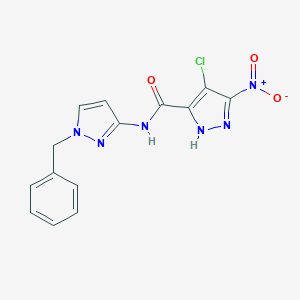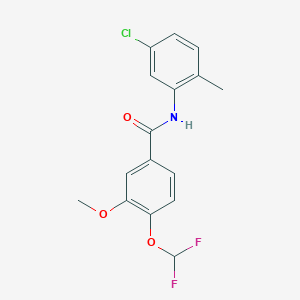
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities as a performance-enhancing drug due to its ability to increase endurance and fat burning. Despite its potential benefits, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns over its safety and potential side effects.
作用机制
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide works by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. This results in increased fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance and energy production. It also increases the expression of genes involved in mitochondrial biogenesis, which improves energy production and reduces oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It increases endurance and energy production by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also improves lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Additionally, it has anti-inflammatory effects and reduces oxidative stress, which may help prevent the development of atherosclerosis.
实验室实验的优点和局限性
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has a number of advantages for lab experiments, including its ability to activate PPARδ and improve lipid and glucose metabolism. However, it also has limitations, including concerns over its safety and potential side effects. Additionally, its use is banned by WADA, which may limit its potential applications in athletic research.
未来方向
There are a number of potential future directions for research on N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of focus is on its potential therapeutic effects in treating metabolic and cardiovascular diseases. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same safety concerns as this compound. Finally, there is ongoing research into the potential use of this compound in athletic performance, although its use is currently banned by WADA.
合成方法
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-4'-methylpropiophenone with hydrazine hydrate to form 2-(2,6-dimethylphenyl)hydrazinecarboxamide. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form the final product, this compound.
科学研究应用
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied in the scientific community for its potential therapeutic effects in treating metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid and glucose metabolism and improving insulin sensitivity. In animal studies, this compound has been shown to improve lipid profiles, reduce inflammation, and prevent the development of atherosclerosis.
属性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
1-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-10(2)13-7-5-6-11(3)14(13)17-15(19)12-8-16-18(4)9-12/h5-10H,1-4H3,(H,17,19) |
InChI 键 |
KNPCDHZCVNVPNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN(N=C2)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)


![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
